Acetylsventenic acid
Description
Historical Context and Discovery Trajectory of Acetylsventenic Acid Analogues
The story of this compound is intrinsically linked to the broader exploration of kaurane (B74193) diterpenoids, a large and structurally diverse family of natural products. The first hydrocarbon with a kaurane-like structure was isolated in 1928 from the essential oils of the kauri tree (Agathis australis), though it was likely an isomerization product. hebmu.edu.cn Optically active (-)-kaurene was later isolated in 1948. hebmu.edu.cn
A significant chapter in the history of these compounds began with systematic investigations into the chemical constituents of plants from the genus Rabdosia (family Lamiaceae), which is renowned for its abundance of novel ent-kaurane diterpenoids. nih.govcas.cn Research into the diterpenoids from the Rabdosia family gained momentum in the 1970s, with researchers like Professor Sun Handong and his team at the Kunming Institute of Botany leading extensive studies in China. cas.cn Their work has resulted in the isolation and identification of hundreds of new diterpenoids from numerous species within this genus. cas.cn
This compound itself is a naturally occurring diterpenoid that has been isolated from the herbs of Rabdosia excisa. medchemexpress.com Its discovery is part of the ongoing effort to identify and characterize the vast array of bioactive compounds within this plant genus. The exploration of Rabdosia species has yielded a multitude of analogues, including other acetylated and oxygenated kaurane derivatives, which provide a rich field for comparative studies of structure and activity. nih.govresearchgate.net
Academic Significance and Contemporary Research Impetus for this compound Studies
The academic significance of this compound and its analogues stems from their diverse and potent biological activities. Diterpenoids isolated from various plants have demonstrated antibacterial and anti-tumor properties. all-chemistry.com Specifically, ent-kaurane diterpenoids from Rabdosia are noted for their cytotoxic effects against various human cancer cell lines, as well as for their anti-inflammatory activities. nih.govmdpi.com
The contemporary research impetus for studying this compound is driven by several key factors:
Drug Discovery: The demonstrated cytotoxicity of related ent-kaurane diterpenoids against cancer cells makes this compound a candidate for further investigation as a potential chemotherapeutic agent. mdpi.comvulcanchem.com
Structure-Activity Relationship (SAR) Studies: The kaurane skeleton provides a rigid scaffold that is amenable to chemical modification. By studying analogues of this compound, researchers can elucidate the relationships between specific structural features (like the acetoxy and carboxylic acid groups) and biological activity. vulcanchem.com This knowledge is crucial for designing more potent and selective therapeutic agents.
Chemical Biology Probes: The unique structure and biological activity of this compound make it a potential tool for probing biological pathways. Understanding its molecular targets could provide new insights into cellular processes.
Future research directions include the comprehensive screening of this compound for a range of biological activities, such as antimicrobial and anti-inflammatory effects, and computational studies to predict its interactions with biological targets. vulcanchem.com
Structural Framework and Nomenclature of this compound within Organic Chemistry Paradigms
This compound is classified as a tetracyclic diterpenoid. nih.gov Diterpenoids are C20 compounds derived from four isoprene (B109036) units. all-chemistry.comtaylorandfrancis.com The structural framework of this compound is based on the ent-kaurane skeleton. nih.govscirp.org This skeleton consists of a perhydrophenanthrene unit (rings A, B, and C) fused with a cyclopentane (B165970) unit (ring D) via a two-carbon bridge. nih.govscirp.org
The nomenclature for this class of compounds follows IUPAC recommendations, with the prefix "ent-" indicating that the molecule is the enantiomer (mirror image) of the parent kaurane structure at all stereocenters. hebmu.edu.cnnih.gov Most ent-kauranes exhibit a negative specific optical rotation. nih.gov
The specific structure of this compound (C₂₂H₃₂O₄) features the ent-kaurane backbone functionalized with an acetoxy group (-OAc) at carbon C-7 and a carboxylic acid group (-COOH) at C-19. vulcanchem.com The presence of these functional groups significantly influences the molecule's chemical properties, such as its polarity, solubility, and reactivity, and is crucial for its biological activity. vulcanchem.com The lipophilic nature of the tetracyclic core combined with the polar functional groups gives the molecule an amphipathic character.
| Property | Value |
|---|---|
| CAS Number | 126737-42-6 |
| Molecular Formula | C₂₂H₃₂O₄ |
| Molecular Weight | 360.49 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 475.1 ± 45.0 °C at 760 mmHg |
| Flash Point | 159.0 ± 22.2 °C |
| LogP | 5.39 |
Interdisciplinary Research Landscape for this compound: Bridging Chemistry, Biochemistry, and Materials Science
The study of this compound is not confined to a single discipline but rather spans the fields of chemistry, biochemistry, and materials science.
Chemistry and Biochemistry: The intersection of chemistry and biochemistry is evident in the study of the biological activities of this compound. Its isolation from a natural source (Rabdosia excisa), structural elucidation using spectroscopic techniques, and investigation into its effects on cancer cell lines are classic examples of natural product chemistry and chemical biology. nih.govresearchgate.netmdpi.com The synthesis of analogues to improve biological activity is a key area of medicinal chemistry. mdpi.comnih.gov
Chemistry and Materials Science: A novel and exciting area of research involves using diterpenoids as templates for the synthesis of advanced materials. Specifically, glycosides of the related ent-kaurane diterpene, steviol (B1681142), have been successfully employed as biological templates to create porous nanomaterials, such as metallic oxides with tubular morphologies. scirp.org The rigid, well-defined structure of the kaurane skeleton can direct the nucleation and growth of inorganic materials, offering a bio-inspired route to new functional materials. scirp.org This suggests that this compound and its derivatives could also serve as scaffolds for the development of new biomaterials or functional polymers, bridging the gap between natural product chemistry and materials science. nih.gov The use of natural products in this manner represents a growing field focused on creating renewable and biocompatible materials. nih.gov
Properties
CAS No. |
126737-42-6 |
|---|---|
Molecular Formula |
C22H32O4 |
Appearance |
Powder |
Origin of Product |
United States |
Synthetic Methodologies and Pathway Elucidation for Acetylsventenic Acid
De Novo Chemical Synthesis of Acetylsventenic Acid
The total synthesis of complex diterpenes like this compound is a formidable task that requires intricate strategic planning to control stereochemistry and regioselectivity across a polycyclic system. nih.gov
Retrosynthetic Analysis and Strategic Disconnection Approaches
A retrosynthetic analysis of this compound would logically disconnect the acetyl group at the C-7 position and the carboxylic acid at C-19, leading back to a more fundamental kaurane (B74193) or a related diterpenoid precursor, such as sventenic acid. The core tetracyclic structure of the kaurane skeleton would be the primary target. Strategies for constructing such frameworks often involve key bond formations to assemble the fused ring system. For instance, approaches to similar diterpenoid skeletons have utilized intramolecular aldol (B89426) reactions or Diels-Alder cycloadditions to build the polycyclic core. mdpi.com Another powerful strategy involves the rearrangement of other diterpenoid skeletons, such as the conversion of a podocarpane (B1244330) framework into a stemarane system, which shares structural motifs with the kaurane class. mdpi.com The synthesis might also draw inspiration from biomimetic approaches, mimicking the cyclization cascade of the precursor geranylgeranyl diphosphate (B83284). chinesechemsoc.org
Key Synthetic Intermediates and Reagents in this compound Formation
The formation of this compound would likely proceed through several key intermediates. A plausible synthetic route would start from a precursor diterpenoid isolated from a natural source. vulcanchem.com The synthesis would then involve a series of functional group manipulations.
Table 1: Potential Reagents in this compound Synthesis
| Transformation | Reagent(s) | Purpose |
| Acetylation | Acetic anhydride, pyridine (B92270) or other base | Introduction of the acetoxy group at the C-7 hydroxyl position. vulcanchem.com |
| Oxidation | Chromium trioxide, potassium permanganate, or other selective oxidizing agents | Conversion of the methyl group at C-19 to a carboxylic acid. vulcanchem.com |
| Skeleton Construction | Methyl vinyl ketone (for Robinson annulation) | Used in the assembly of polycyclic ketone precursors to the diterpenoid core. mdpi.com |
The synthesis of related diterpenoids has often relied on the use of organometallic reagents for additions and couplings, as well as various protecting groups to mask reactive functional groups during the synthetic sequence.
Stereoselective and Regioselective Considerations in this compound Synthesis
Achieving the correct stereochemistry at the multiple chiral centers of the kaurane skeleton is a critical challenge. The fusion of the rings and the orientation of substituents must be precisely controlled. Strategies to address this include:
Substrate-controlled reactions: The existing stereocenters in a synthetic intermediate can direct the stereochemical outcome of subsequent reactions.
Chiral auxiliaries and catalysts: The use of chiral reagents or catalysts can induce asymmetry and lead to the desired enantiomer or diastereomer. For example, enantioselective syntheses of other diterpenoids have been achieved using chiral pool starting materials or asymmetric catalysis. acs.org
Conformational control: The rigid, chair-like conformations of the six-membered rings can be exploited to favor certain reaction pathways and control stereoselectivity.
Regioselectivity is also a key consideration, particularly in the late-stage functionalization of the diterpenoid skeleton. For instance, selective oxidation of the C-19 methyl group over other methyl groups on the scaffold would be necessary. This might be achieved by exploiting differences in steric accessibility or by using directing groups.
Development of Novel and Efficient Synthetic Routes for this compound
C-H activation/functionalization: These methods allow for the direct introduction of functional groups at specific C-H bonds, potentially streamlining the synthesis by avoiding lengthy protecting group and functional group manipulation sequences. chinesechemsoc.org
Photoredox catalysis: This has emerged as a powerful tool for forming complex bonds under mild conditions and could be applied to key steps in the synthesis. acs.org
Flow chemistry: Automating synthetic steps in a continuous flow system can improve efficiency, yield, and safety.
Hypothetical Biosynthetic Pathways of this compound (if natural product origin is inferred)
As this compound is a naturally occurring diterpenoid, its biosynthesis can be inferred from the general pathways of terpenoid formation in plants. targetmol.commedchemexpress.comchemondis.com Terpenoids are derived from the isoprene (B109036) unit, and their biosynthesis follows a well-established cascade of reactions. chemicalbook.com
Proposed Precursor Molecules and Enzymatic Transformations
The biosynthesis of this compound would begin with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
Table 2: Proposed Biosynthetic Precursors and Enzymes
| Precursor/Intermediate | Enzyme Class | Transformation |
| Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP) | Prenyltransferase | Condensation to form Geranylgeranyl pyrophosphate (GGPP). |
| Geranylgeranyl pyrophosphate (GGPP) | Diterpene synthase | Cyclization to form the kaurane skeleton. |
| Kaurane intermediate | Cytochrome P450 monooxygenase | Hydroxylation at C-7 and oxidation of the C-19 methyl group. |
| Sventenic acid (or a C-7 hydroxylated precursor) | Acetyltransferase | Acetylation of the C-7 hydroxyl group. |
The pathway would proceed as follows:
Four molecules of IPP and DMAPP are condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP) .
A diterpene synthase would then catalyze the complex cyclization of GGPP to form the characteristic tetracyclic kaurane skeleton.
A series of cytochrome P450 monooxygenases would then be responsible for the oxidative functionalization of the kaurane scaffold. This would involve hydroxylation at the C-7 position and the stepwise oxidation of the methyl group at the C-19 position to a carboxylic acid, likely proceeding through alcohol and aldehyde intermediates. This would form sventenic acid .
Finally, an acetyltransferase would catalyze the transfer of an acetyl group from acetyl-CoA to the C-7 hydroxyl group to yield This compound .
This proposed pathway is consistent with the general principles of diterpenoid biosynthesis in plants, where a core skeleton is first generated and then decorated with various functional groups by tailoring enzymes. chinesechemsoc.org
Isotopic Labeling Studies for Biosynthetic Route Mapping
To date, specific isotopic labeling studies exclusively targeting the biosynthetic pathway of this compound have not been extensively reported in publicly available scientific literature. However, based on the well-established principles of diterpene biosynthesis, a hypothetical labeling pattern can be inferred. Diterpenes are derived from the head-to-tail condensation of four isoprene units, which are themselves formed from primary metabolites via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
Isotopic labeling experiments using precursors such as [¹³C]glucose or [¹³C]acetate would be instrumental in tracing the flow of carbon atoms into the this compound scaffold. The expected distribution of labeled carbons would follow the known patterns of geranylgeranyl diphosphate (GGPP) formation, the universal precursor for diterpenes. Subsequent cyclization and rearrangement reactions would then lead to the specific kaurane skeleton of this compound.
Table 1: Hypothetical Isotopic Labeling Precursors and Their Expected Incorporation
| Isotopic Precursor | Expected Labeled Moiety in this compound |
| [1-¹³C]Acetate | Alternating carbons in the isoprene units |
| [2-¹³C]Acetate | Alternating carbons in the isoprene units (complementary to [1-¹³C]acetate) |
| [U-¹³C₆]Glucose | All carbon atoms of the diterpene skeleton and the acetyl group |
| L-[methyl-¹³C]Methionine | Potential for labeling of any methylated positions, though less common in kaurane biosynthesis |
Further studies employing these labeled precursors are essential to experimentally validate the biosynthetic origins of the this compound carbon skeleton and its acetyl functional group.
Genetic and Proteomic Investigations of Potential Biosynthetic Enzymes
Direct genetic and proteomic investigations to identify the specific enzymes responsible for this compound biosynthesis are still in their early stages. However, by examining the biosynthesis of structurally similar kaurane diterpenoids, a putative enzymatic pathway can be proposed. The key enzyme classes likely involved in the formation of this compound include terpene synthases, cytochrome P450 monooxygenases (CYP450s), and acetyltransferases.
Initially, a diterpene synthase would catalyze the cyclization of GGPP to form the characteristic kaurane scaffold. Subsequently, a series of oxidative modifications, mediated by specific CYP450s, would introduce hydroxyl groups at various positions on the kaurane ring system. The final step in the biosynthesis of this compound would then be the acetylation of a hydroxyl group, a reaction catalyzed by an acetyltransferase.
Table 2: Putative Enzymes in the Biosynthesis of this compound
| Enzyme Class | Proposed Function in this compound Biosynthesis |
| Diterpene Synthase | Cyclization of Geranylgeranyl Diphosphate (GGPP) to the kaurane skeleton |
| Cytochrome P450 Monooxygenase (CYP450) | Regio- and stereospecific hydroxylation of the kaurane intermediate |
| Acetyltransferase | Transfer of an acetyl group from acetyl-CoA to a hydroxylated kaurane intermediate |
Future research efforts involving the transcriptomic and proteomic analysis of Rabdosia excisa, a known natural source of this compound, could lead to the identification and characterization of the specific genes and enzymes involved in its biosynthesis.
Comparative Biosynthesis of this compound within Related Natural Products
The biosynthesis of this compound can be contextualized by comparing it to the formation of other known kaurane diterpenoids. The central theme in the biosynthesis of this class of compounds is the initial cyclization of GGPP to form either (+)- or (-)-copalyl diphosphate, which is then further cyclized to the tetracyclic kaurane skeleton. The vast diversity of kaurane diterpenoids arises from the subsequent modifications of this common scaffold by enzymes such as CYP450s, dehydrogenases, and various transferases.
Sventenic acid is the immediate precursor to this compound. The biosynthetic pathways of these two compounds are identical until the final acetylation step. Many plants that produce this compound also produce sventenic acid, suggesting the presence of a specific acetyltransferase that can act on sventenic acid.
The study of the biosynthetic pathways of other related kaurane diterpenoids, such as steviol (B1681142) (the aglycone of stevioside) and kaurenoic acid, provides valuable insights into the potential enzymatic machinery involved in this compound formation. These pathways share the initial cyclization steps but diverge in the subsequent oxidative modifications, leading to the observed structural diversity.
Table 3: Comparison of Biosynthetic Features of this compound and Related Kaurane Diterpenoids
| Compound | Common Precursor | Key Biosynthetic Steps | Distinguishing Feature |
| This compound | Geranylgeranyl Diphosphate (GGPP) | Cyclization, Oxidation, Acetylation | Presence of an acetyl group |
| Sventenic Acid | Geranylgeranyl Diphosphate (GGPP) | Cyclization, Oxidation | Lacks the acetyl group of this compound |
| Steviol | Geranylgeranyl Diphosphate (GGPP) | Cyclization, Extensive Oxidation | Undergoes glycosylation to form steviosides |
| Kaurenoic Acid | Geranylgeranyl Diphosphate (GGPP) | Cyclization, Oxidation | A common intermediate in gibberellin biosynthesis |
By leveraging a comparative biosynthetic approach, researchers can accelerate the discovery and characterization of the enzymes responsible for producing the unique structural features of this compound.
Advanced Spectroscopic and Spectrometric Characterization of Acetylsventenic Acid
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-resolution mass spectrometry (HRMS) is a crucial tool for determining the elemental composition and exact mass of a compound, thereby confirming its molecular formula. Coupled with tandem mass spectrometry (MS/MS), HRMS allows for the fragmentation of the parent ion and analysis of the resulting fragment ions, providing insights into the molecule's structure.
Electron Activated Dissociation (EAD) for Detailed Structural Elucidation
Electron Activated Dissociation (EAD) is a fragmentation technique used in mass spectrometry that involves the interaction of precursor ions with low-energy electrons sciex.comsciex.com. This method can produce a wider variety of fragment ions, including c- and z-type ions in peptides, compared to traditional methods like Collision-Induced Dissociation (CID), offering more extensive sequence information and aiding in the localization of modifications sciex.comnih.govnih.gov. EAD is particularly useful for the structural characterization of lipids and other complex molecules, providing diagnostic fragments that help determine structural features like the position of double bonds and acyl chains sciex.comsciex.com. The kinetic energy of the electron beam in EAD can be tuned to optimize fragmentation for different types of molecules and charge states sciex.comnih.govantisel.gr.
Collision-Induced Dissociation (CID) and Electrospray Ionization (ESI) Fragmentation Patterns
Electrospray Ionization (ESI) is a soft ionization technique commonly used in mass spectrometry that produces charged molecules (pseudomolecular ions, e.g., [M+H]⁺ or [M-H]⁻) from a liquid sample uab.edu. ESI is often coupled with tandem mass spectrometry techniques like Collision-Induced Dissociation (CID) for structural analysis nih.govresearchgate.net. In CID, selected precursor ions are collided with neutral gas molecules, causing them to fragment uab.edu. The resulting product ion spectrum provides a fingerprint of the molecule's fragmentation pathways, which can be used to infer structural information uab.edunih.govresearchgate.net.
CID typically yields b- and y-type ions in peptide fragmentation, which are different from the c- and z-type ions often seen in electron-based dissociation methods like EAD sciex.com. While CID is a standard technique, it may not always generate sufficient diagnostic fragments for complete structural characterization, especially for complex lipids or molecules with labile groups sciex.comnih.govsciex.com.
Specific fragmentation patterns of Acetylsventenic acid using ESI-CID were not detailed in the provided search results. However, a typical ESI-MS analysis of this compound would involve obtaining the protonated or deprotonated molecular ion, followed by CID to induce fragmentation. Analysis of the mass-to-charge ratios (m/z) of the fragment ions and their relative abundances would provide clues about the functional groups present and the points of lability within the molecule. For carboxylic acids, characteristic neutral losses such as H₂O or fragments related to the carboxylic acid group are often observed in CID spectra uab.edulibretexts.org.
Based on the molecular formula C₂₂H₃₂O₄ chemfaces.com, the predicted monoisotopic mass of this compound is approximately 360.235 Da. ESI-HRMS would aim to confirm this mass and the elemental composition. Subsequent ESI-CID experiments would generate fragment ions, the analysis of which would be critical for structural elucidation.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure and connectivity of atoms within a molecule thermofisher.com. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide complementary information essential for complete structural assignment.
1D NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis
1D NMR experiments, particularly ¹H and ¹³C NMR, provide fundamental information about the types of atoms present and their electronic environments. The ¹H NMR spectrum shows signals for each chemically distinct proton in the molecule. The chemical shift (δ) of a proton signal is influenced by nearby electronegative atoms and functional groups, providing information about its electronic environment libretexts.orgsigmaaldrich.com. The multiplicity of a signal (singlet, doublet, triplet, quartet, etc.) and the coupling constants (J values) indicate the number of neighboring protons and the nature of their coupling libretexts.orgprinceton.edu. Integration of the signal areas provides the relative number of protons giving rise to each signal. For carboxylic acids, the acidic proton typically appears as a broad singlet in the downfield region (10-13 ppm) libretexts.org.
The ¹³C NMR spectrum provides signals for each chemically distinct carbon atom. ¹³C chemical shifts span a much wider range than ¹H shifts, making it easier to distinguish different carbon environments sigmaaldrich.comdocbrown.infochemguide.co.uk. The chemical shift of a carbon is also influenced by neighboring atoms and functional groups docbrown.infochemguide.co.uk. For example, carbonyl carbons of carboxylic acids typically resonate in the range of 160-185 ppm libretexts.orgdocbrown.infochemguide.co.uk.
Specific ¹H and ¹³C NMR data for this compound were not found in the provided search results. However, a comprehensive 1D NMR analysis would involve assigning each observed signal in the ¹H and ¹³C spectra to specific protons and carbons in the this compound molecule based on their chemical shifts, multiplicities, and coupling constants.
Table 1: Typical ¹H NMR Chemical Shift Ranges for Common Functional Groups
| Functional Group | ¹H Chemical Shift (δ, ppm) |
| Carboxylic Acid O-H | 10 - 13 |
| Aliphatic C-H (RCH₃) | 0.8 - 1.7 |
| Aliphatic C-H (R₂CH₂) | 1.2 - 2.0 |
| Aliphatic C-H (R₃CH) | 1.5 - 2.0 |
| Protons alpha to C=O | 2.1 - 2.6 |
| Vinylic C=C-H | 4.5 - 6.5 |
| Aromatic C-H | 6.5 - 8.5 |
| Alcoholic O-H | 1 - 5 |
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Common Functional Groups
| Functional Group | ¹³C Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid/Ester) | 160 - 185 |
| Aliphatic C-C | 0 - 50 |
| C-O | 50 - 100 |
| C=C (Alkenes) | 115 - 140 |
| Aromatic C | 125 - 150 |
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Conformation
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule and their vibrational modes thermofisher.comtudublin.ienih.gov. These techniques complement NMR and MS by offering insights into the presence of specific bonds and functional group conformations.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it undergoes vibrations thermofisher.comtudublin.ie. Different functional groups absorb at characteristic frequencies, resulting in a unique spectrum that can be used for identification thermofisher.comnih.gov. For carboxylic acids, a strong and broad O-H stretching absorption is typically observed in the region of 2500-3300 cm⁻¹, and a strong C=O stretching absorption appears around 1710 cm⁻¹ libretexts.org.
Raman spectroscopy, on the other hand, measures the inelastic scattering of light by a molecule's vibrations tudublin.ienih.govwallonie.be. Raman active vibrations involve a change in the molecule's polarizability during the vibration wallonie.be. FT-Raman spectroscopy utilizes a near-infrared laser to minimize fluorescence interference nih.govwallonie.be. Raman spectroscopy can provide complementary information to FT-IR, particularly for nonpolar or weakly polar bonds and functional groups wallonie.be.
Specific FT-IR and Raman spectroscopic data for this compound were not found in the provided search results. However, analysis of the FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups, such as the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid and potentially any ester groups (given "this compound"), and C-H stretching and bending vibrations. The Raman spectrum would provide additional information about the molecule's vibrational modes, potentially highlighting different aspects of its structure and conformation.
Table 3: Characteristic FT-IR Absorption Ranges for Common Functional Groups
| Functional Group | Absorption Range (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |
| C=O (Carboxylic Acid) | ~1710 |
| C=O (Ester) | 1735 - 1750 |
| C-H (Aliphatic) | 2850 - 2960 |
| C=C (Alkene) | 1620 - 1680 |
X-ray Crystallography for Solid-State Molecular Architecture (if applicable)
X-ray crystallography is a powerful technique used to determine the precise three-dimensional atomic and molecular structure of crystalline solids. researchgate.netlibretexts.org By analyzing the diffraction pattern produced when X-rays interact with the electrons in a crystal, crystallographers can resolve the arrangement of atoms in the crystal lattice, providing detailed insights into bond lengths, bond angles, and molecular conformation in the solid state. researchgate.netlibretexts.org This technique is particularly useful for confirming structures determined by other methods and for understanding intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which influence crystal packing.
For X-ray crystallography to be applicable, the compound must be obtainable in a crystalline form suitable for diffraction studies. While X-ray crystallography is a standard method for structural determination when suitable crystals are available, X-ray crystallographic data specifically for this compound were not reported in the consulted sources. Therefore, the solid-state molecular architecture of this compound as determined by X-ray crystallography is not available based on the information gathered.
While general concepts regarding the derivatization of carboxylic acids, SAR studies, and the inhibition of enzymes such as acetylcholinesterase, lipoxygenase, and acetohydroxyacid synthases were found nih.govnih.gov, specific studies focusing on this compound in these areas were not identified. One search result mentioned this compound with a CAS number (126737-42-6), but did not provide details on its derivatization, synthesis, SAR, or biological activities relevant to the requested outline. Searches for the PubChem CID of this compound did not yield a direct result for this specific compound nih.govnih.gov.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline focusing solely on the chemical compound this compound based on the current search results.
Derivatization, Analogues, and Structure Activity Relationship Sar Studies of Acetylsventenic Acid
Computational Approaches to Structure-Activity Relationship Prediction
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity. The fundamental principle behind QSAR is that variations in the structural and physicochemical properties of molecules are responsible for differences in their biological effects. By quantifying molecular properties (descriptors) and correlating them with measured biological activities, QSAR models can predict the activity of new, untested compounds and provide insights into the structural features crucial for activity.
The process typically involves:
Defining the biological activity endpoint (e.g., IC50, EC50, binding affinity).
Selecting or calculating molecular descriptors that represent various aspects of chemical structure, such as electronic, steric, and lipophilic properties.
Developing a statistical model (e.g., multiple linear regression, partial least squares, machine learning algorithms) that relates the descriptors to the biological activity.
Validating the model using statistical metrics and external test sets to ensure its robustness and predictive power.
For a compound like Acetylsventenic acid, QSAR studies would theoretically involve synthesizing or acquiring a series of structurally related derivatives and analogues. Their biological activity in a relevant assay would be measured, and then QSAR models would be built using computed molecular descriptors for each compound. Analysis of the resulting model could highlight specific functional groups or structural features within the this compound scaffold that are important for its activity.
However, based on the available search results, specific published QSAR studies focused on this compound were not identified. Therefore, detailed research findings or data tables pertaining to QSAR modeling of this compound cannot be presented here.
Ligand-Based and Structure-Based Virtual Screening Methodologies
Virtual screening (VS) encompasses computational techniques used to search large databases of chemical compounds to identify potential drug candidates or compounds with desired biological properties. VS methodologies are broadly categorized into ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS). These approaches are valuable tools in drug discovery and SAR studies, allowing for the rapid evaluation of numerous compounds in silico before experimental testing.
Ligand-Based Virtual Screening (LBVS) relies on information about known active compounds (ligands) to identify other molecules with similar properties that are likely to exhibit similar activity. Methods include:
Similarity searching: Identifying compounds structurally similar to known active molecules.
Pharmacophore modeling: Creating a 3D representation of the essential features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, ionizable groups) required for ligand binding to a target. Databases are then screened for molecules possessing these features.
Structure-Based Virtual Screening (SBVS) utilizes the three-dimensional structure of the biological target (e.g., a protein or enzyme) to predict how well small molecules will bind to it. The most common SBVS technique is molecular docking, which predicts the preferred orientation (binding pose) of a ligand within a target's binding site and estimates the binding affinity.
In the context of this compound, virtual screening could be applied in several ways:
If a specific biological target for this compound's activity is known and its 3D structure is available, SBVS (molecular docking) could be used to study the binding interactions of this compound and its potential analogues with the target.
If active analogues of this compound are identified, LBVS could be employed to search for other compounds with similar structural or pharmacophoric features.
Molecular Mechanisms and Biological Interactions of Acetylsventenic Acid
Molecular Target Identification and Validation
The initial step in understanding a bioactive compound's mechanism of action is to identify and validate its molecular target(s) within the cell. nih.govtechnologynetworks.com A desirable drug target generally has a confirmed role in the pathophysiology of a disease, and its modulation can lead to a therapeutic effect. technologynetworks.com This process involves a range of techniques designed to pinpoint the specific proteins, nucleic acids, or other biomolecules with which the compound interacts to exert its effects. nih.govresearchgate.net
Affinity-based proteomics is a powerful strategy for identifying the protein targets of a small molecule. frontiersin.org This approach often involves the development of a "chemical probe," which is a modified version of the bioactive compound (in this case, Acetylsventenic acid) that incorporates a reactive group and a reporter tag, such as biotin (B1667282) or an alkyne group for click chemistry. frontiersin.orgnih.gov The probe is introduced to cell lysates or living cells, where it covalently binds to its protein targets. These tagged proteins can then be enriched using affinity purification (e.g., with streptavidin beads for a biotin tag) and identified using mass spectrometry. frontiersin.orgyale.edu
Activity-based protein profiling (ABPP) is a subset of this approach that uses probes to map the reactive sites, often in enzyme active sites, on a proteome-wide scale. nih.gov The development of a high-quality chemical probe is critical and must be carefully designed to retain the biological activity of the parent compound. nih.gov
No specific affinity-based proteomics studies or chemical probes have been developed for this compound in the reviewed literature.
Table 1: Overview of Chemical Probe-Based Target Identification
| Step | Description | Common Techniques | Desired Outcome |
|---|---|---|---|
| 1. Probe Design & Synthesis | A derivative of the lead compound is synthesized with a reactive group and a reporter tag. | Organic synthesis, Structure-Activity Relationship (SAR) studies. nih.gov | A functional probe that mimics the parent compound's activity. |
| 2. Target Labeling | The probe is incubated with a biological sample (e.g., cell lysate, live cells) to allow binding to its target(s). | In-situ or in-vitro labeling. | Covalent labeling of target proteins by the probe. |
| 3. Enrichment & Isolation | The probe-protein complexes are captured and isolated from the complex mixture. | Affinity chromatography (e.g., avidin-biotin), Click chemistry ligation. frontiersin.org | Purified sample of probe-bound proteins. |
| 4. Target Identification | The isolated proteins are identified. | Mass spectrometry (LC-MS/MS), Gel electrophoresis (SDS-PAGE). researchgate.net | A list of potential protein targets for the lead compound. |
Once potential targets are identified, biophysical methods are employed to validate the interaction and quantify the binding parameters. These techniques measure the physical changes that occur when a ligand binds to its target protein, providing quantitative data on binding affinity (how tightly the ligand binds), kinetics (the rates of association and dissociation), and thermodynamics. numberanalytics.comnih.gov
Commonly used techniques include Surface Plasmon Resonance (SPR), which detects changes in refractive index upon binding to a sensor surface, and Isothermal Titration Calorimetry (ITC), which measures the heat released or absorbed during binding. plos.orgnih.gov These methods are crucial for confirming a direct interaction and for ranking the potency of different compounds against a target. plos.org
No studies detailing the biophysical characterization of this compound binding to a specific molecular target were found.
Table 2: Common Biophysical Techniques for Ligand-Target Interaction Analysis
| Technique | Principle | Key Parameters Measured |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface as a ligand binds to an immobilized target. nih.gov | Association rate (kₐ), Dissociation rate (kₔ), Affinity (K₋). plos.org |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a target in solution. | Affinity (K₋), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n). numberanalytics.com |
| Differential Scanning Fluorimetry (DSF) | Monitors the thermal unfolding of a protein, which can be stabilized by ligand binding. | Melting temperature (Tₘ) shift. |
| Circular Dichroism (CD) Spectroscopy | Measures changes in the secondary and tertiary structure of a protein upon ligand binding. plos.org | Conformational changes. |
Structural biology provides the ultimate validation of a drug-target interaction by revealing the binding mode at an atomic level. technologynetworks.com Techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM) can generate high-resolution, three-dimensional structures of a ligand bound to its protein target. wikipedia.orgnih.gov
For X-ray crystallography, the protein-ligand complex must first be crystallized. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure is built. anton-paar.com This information is invaluable for understanding the specific amino acid residues involved in the interaction and for guiding structure-based drug design to improve the ligand's affinity and selectivity. plos.orgnih.gov
No published crystal or cryo-EM structures of this compound in a complex with a protein target are available.
Biophysical Characterization of Ligand-Target Binding
Elucidation of Molecular Pathways and Networks Modulated by this compound
Beyond identifying a single target, it is important to understand the broader impact of a compound on cellular pathways and networks. "Omics" technologies are used to obtain a global snapshot of cellular changes in response to treatment with the compound.
Transcriptomics (typically using RNA-Seq) and proteomics (using mass spectrometry) are used to measure changes in the expression levels of thousands of genes (mRNA) and proteins, respectively, after a cell or organism is exposed to a compound. nih.govnih.govnih.gov
By comparing treated samples to untreated controls, researchers can identify sets of up- or down-regulated genes and proteins. proquest.com This data can reveal which signaling pathways or biological processes are affected by the compound, providing clues to its mechanism of action even without a known direct target. nih.govnih.gov For example, if a compound causes the upregulation of genes involved in a specific metabolic pathway, it suggests the compound may interact with a key regulator of that pathway.
No transcriptomic or proteomic studies analyzing cellular perturbations in response to this compound have been published.
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or biofluids. nih.gov By using techniques like mass spectrometry or nuclear magnetic resonance (NMR), researchers can quantify hundreds of metabolites simultaneously. nih.gov
Exposing cells to a compound like this compound and analyzing the subsequent changes in the metabolome can reveal which metabolic pathways are perturbed. nih.gov For instance, an accumulation of a particular substrate and a depletion of its product could indicate the inhibition of a specific enzyme. This approach can identify the functional consequences of target engagement and uncover unexpected off-target effects.
No metabolomic profiling studies in response to this compound exposure have been reported in the scientific literature.
Signaling Pathway Modulation and Crosstalk Investigations
There is a significant lack of specific studies investigating the direct effects of this compound on cellular signaling pathways. While other diterpenoids isolated from the Isodon and Rabdosia genera have been shown to modulate pathways such as NF-κB, there is no direct evidence to attribute these effects to this compound. aacrjournals.orgnih.govresearchgate.net Research on related compounds from the same plant sources has indicated anti-inflammatory and cytotoxic activities, often linked to the regulation of specific signaling cascades. acs.orgresearchgate.netnih.gov For instance, oridonin, another diterpenoid from Rabdosia rubescens, has been found to inhibit the NF-κB signaling pathway. aacrjournals.orgnih.govpsu.edu However, it is crucial to note that these findings pertain to different compounds and cannot be directly extrapolated to this compound without specific experimental validation.
Role of this compound in Specific Biological Systems (Non-Human Physiological Contexts)
The biological role of this compound in various non-human systems is largely unexplored. The following sections outline the extent of current knowledge, which is minimal.
Microbial Physiology and Metabolism
Extracts from Isodon amethystoides, a source of this compound, have demonstrated antimicrobial properties. tandfonline.comtandfonline.com Acetone and ethyl acetate (B1210297) extracts, in particular, have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as some agriculturally significant pathogenic fungi. tandfonline.comtandfonline.com A study on abietane (B96969) diterpenoids from Isodon amethystoides reported antibacterial activity against Streptococcus sobrinus. nih.gov However, these studies analyze crude extracts or other specific diterpenoids, and the direct contribution of this compound to these observed effects has not been isolated or quantified.
Plant Biochemical Pathways and Ecological Interactions
This compound is a secondary metabolite found in plants of the Lamiaceae family, specifically within the Isodon (formerly Rabdosia) genus. ajol.infonih.gov The production of such diterpenoids in plants is generally understood to be a component of their defense mechanisms against herbivores and pathogens. The specific role of this compound within the biochemical pathways and ecological interactions of its source plants has not been a subject of detailed investigation.
Isolated Mammalian Cell Systems and Organoid Models
There is a notable absence of published research on the effects of isolated this compound on mammalian cell systems or organoid models. While various diterpenoids from Isodon species have been evaluated for their cytotoxic effects on different cancer cell lines, specific data for this compound is not available. acs.orgnih.govacs.org For example, studies on other compounds from Isodon amethystoides have shown cytotoxic activity against cell lines such as SMMC-7721. nih.gov
Ex Vivo Tissue Studies and Cellular Bioenergetics
No studies were found that specifically investigate the impact of this compound in ex vivo tissue models or its influence on cellular bioenergetics. Research on related compounds from Rabdosia excisa has shown various biological activities, but these have not been linked to this compound specifically. researchgate.netnih.govresearchgate.net
Advanced Analytical Methods for Detection and Quantification of Acetylsventenic Acid in Research Matrices
Chromatographic Separation Techniques for Complex Mixtures
Chromatography is the cornerstone of analyzing complex chemical mixtures. For a compound like Acetylsventenic acid, which belongs to the diterpenoid class, several high-level chromatographic techniques are employed to achieve separation from structurally similar molecules. frontiersin.orgunivie.ac.at
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) is a principal technique for the separation and purification of diterpenoids from research matrices such as plant or fungal extracts. mdpi.commdpi.comrsc.org Reversed-phase (RP-HPLC) is the most common mode, utilizing a nonpolar stationary phase and a polar mobile phase.
Detailed research findings indicate that C18 (octadecylsilane) columns are highly effective for the separation of diterpenic acids. mdpi.comnih.gov The separation is typically achieved using a gradient elution, where the mobile phase composition is changed over time. A common mobile phase combination is a mixture of water and a polar organic solvent like acetonitrile (B52724), with an acidic modifier such as formic acid or phosphoric acid. mdpi.comnih.gov The acid modifier helps to suppress the ionization of the carboxylic acid group on the molecule, leading to better retention and improved peak shape. thermofisher.com For compounds like this compound that may lack a strong UV chromophore, detection is often performed at low wavelengths, typically in the range of 210-220 nm, using a Diode Array Detector (DAD). mdpi.com
Gas Chromatography (GC) for Volatile Derivatives or Pyrolysis Products
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. thermofisher.com However, diterpenic acids like this compound are non-volatile due to their polarity and molecular weight. Therefore, their analysis by GC requires a chemical derivatization step to increase their volatility and thermal stability. frontiersin.orgunivie.ac.atthermofisher.com
The standard procedure for preparing such compounds for GC analysis is a two-step derivatization process. thermofisher.com First, any carbonyl groups are protected by methoximation. This is followed by a silylation step, commonly using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert polar functional groups (—COOH, —OH) into their nonpolar trimethylsilyl (B98337) (TMS) ethers and esters. thermofisher.comnih.gov The resulting derivatized compound is then sufficiently volatile for GC analysis. This approach is central to metabolomic studies where a broad profile of metabolites, including organic acids, amino acids, and sugars, is analyzed. nih.govchemrxiv.org
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a high-speed, high-efficiency alternative to HPLC, particularly for the separation of complex mixtures and chiral compounds. shimadzu.commdpi.commdpi.com The technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. shimadzu.com Supercritical CO₂ is non-polar, but its solvent strength can be modified by adding polar organic solvents such as methanol (B129727) or ethanol, known as co-solvents. frontiersin.orgunivie.ac.at
SFC offers unique selectivity for structurally similar diterpenes and is noted for its "green" credentials due to reduced organic solvent consumption. frontiersin.orgunivie.ac.atmdpi.com For acidic analytes, the addition of a small amount of an acidic modifier to the co-solvent can significantly improve peak shapes. shimadzu.com The high diffusion and low viscosity of the supercritical mobile phase allow for faster separations compared to HPLC without a significant loss of resolution. shimadzu.com This technique is especially valuable for chiral separations, a common challenge in natural product analysis. mdpi.com
Hyphenated Mass Spectrometry for Trace Analysis and Structural Confirmation
Hyphenating a chromatographic separation technique with a mass spectrometer (MS) provides a powerful analytical tool that combines the high-resolution separation of chromatography with the high sensitivity and specificity of mass detection. rsc.org
LC-MS/MS for Sensitive and Selective Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of trace-level analytes in complex biological matrices. creative-proteomics.comjyoungpharm.org Its high sensitivity and selectivity are achieved through a detection technique known as Multiple Reaction Monitoring (MRM). nih.gov In MRM, the first stage of the mass spectrometer is set to select the precursor ion (the ionized molecule of interest, such as the deprotonated this compound, [M-H]⁻). This ion is then fragmented, and the second stage of the mass spectrometer monitors for a specific, characteristic product ion.
This process of monitoring a specific precursor-to-product ion transition is highly specific and drastically reduces chemical noise, enabling accurate quantification at very low concentrations. creative-proteomics.comnih.gov For accurate quantification, a stable isotope-labeled internal standard (e.g., a deuterated version of the analyte) is typically added to the sample. nih.gov The analysis of acidic compounds like this compound is usually performed using electrospray ionization (ESI) in the negative ion mode, which is highly effective for molecules with acidic protons. nih.govnih.gov
GC-MS for Metabolite Profiling and Source Tracing
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the comprehensive profiling of primary metabolites in research samples. nih.govmdpi.com Following GC separation of the derivatized analytes, the compounds enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). thermofisher.com
EI is a high-energy ionization technique that causes reproducible fragmentation of the molecule. thermofisher.com The resulting mass spectrum, a pattern of these fragments, serves as a chemical "fingerprint" for the compound. This fingerprint is highly consistent and can be matched against extensive spectral libraries, such as the NIST/Wiley library, for confident compound identification. thermofisher.comlcms.cz This capability makes GC-MS an invaluable tool for untargeted metabolomics, allowing for the identification of numerous compounds in a single run and facilitating the study of metabolic pathways and the chemical profiling of natural extracts for source tracing. chemrxiv.orgmdpi.com
Enzymatic Assays for Specificity and High-Throughput Quantification
Currently, there is a notable absence of commercially available or published enzymatic assay kits specifically designed for the direct detection and quantification of this compound. Scientific literature does not describe any specific enzymes that selectively act on or are inhibited by this compound, which is a prerequisite for developing a targeted enzymatic assay.
The development of such an assay would theoretically hinge on the discovery of an enzyme—likely an esterase or a dehydrogenase—that exhibits high specificity for this compound. An esterase could be employed to catalyze the hydrolysis of the acetyl group, a reaction that could be monitored by detecting the release of acetic acid or changes in pH. Alternatively, a specific dehydrogenase could potentially oxidize a hydroxyl group on the sventenic acid backbone, with the reaction being monitored by the reduction of a cofactor like NAD+ or FAD. However, without the identification of such a specific enzyme, the development of a dedicated enzymatic assay remains a hypothetical approach.
For high-throughput screening (HTS) applications, a putative enzymatic assay would need to be adapted to a microplate format. This would involve optimizing reaction conditions, including buffer composition, pH, temperature, and enzyme/substrate concentrations, to ensure a robust and reproducible signal. Detection methods could be colorimetric, fluorometric, or luminometric, depending on the specific enzymatic reaction and the desired sensitivity.
Table 1: Hypothetical Parameters for a Putative this compound Enzymatic Assay
| Parameter | Description | Considerations |
|---|---|---|
| Enzyme Target | A currently unidentified enzyme (e.g., esterase, dehydrogenase) with high specificity for this compound. | The primary challenge is the discovery and isolation or recombinant production of a suitable enzyme. |
| Principle | Measurement of product formation (e.g., acetic acid, NADH) or substrate depletion. | The choice of detection method (colorimetric, fluorometric) would depend on the reaction principle. |
| Substrate | This compound | The purity of the standard is critical for accurate quantification. |
| Detection Wavelength | Dependent on the chromogenic or fluorogenic substrate used in a coupled reaction. | For a dehydrogenase-based assay, this could be the 340 nm absorbance of NADH. |
| Assay Format | 96- or 384-well microplate | Essential for high-throughput screening applications. |
| Controls | Positive (known concentration of this compound) and negative (no enzyme or no substrate) controls. | Necessary to ensure assay validity and to account for background signals. |
Development and Validation of Robust Analytical Protocols for Research Applications
The development and validation of a robust analytical protocol are crucial for the accurate and reliable quantification of this compound in various research matrices, such as plant extracts or in vitro assay solutions. While specific validated protocols for this compound are not extensively documented in publicly accessible literature, a general framework for their development can be outlined based on standard analytical chemistry principles, likely centered around High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.
Protocol Development Framework:
Method Selection: Given its chemical structure—a diterpenoid with a carboxylic acid and an ester group—reversed-phase HPLC (RP-HPLC) would be the most probable separation technique. Detection could be achieved using a UV detector, as the carboxyl group provides a chromophore, or more selectively and sensitively with a mass spectrometer (LC-MS).
Sample Preparation: A critical step is the development of an efficient extraction method for this compound from the research matrix. This could involve liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. The choice of solvents would be guided by the lipophilic nature of the diterpenoid backbone.
Chromatographic Conditions: Optimization would involve selecting an appropriate C18 or similar reversed-phase column and optimizing the mobile phase composition (typically a mixture of acetonitrile or methanol and water with an acid modifier like formic acid to ensure the protonation of the carboxylic acid group), flow rate, and column temperature to achieve good peak shape and resolution from matrix components.
Method Validation: Any newly developed protocol must be validated according to established guidelines to ensure its reliability.
Validation Parameters:
The validation of an analytical method for this compound would need to rigorously assess the following parameters:
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components expected to be present in the sample matrix. This is typically evaluated by analyzing blank matrix samples and spiked samples.
Linearity and Range: The method should demonstrate a linear relationship between the detector response and the concentration of this compound over a specified range. This is assessed by analyzing a series of calibration standards.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. These are determined by replicate analyses of quality control (QC) samples at different concentrations.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature) provides an indication of its reliability during routine use.
Stability: The stability of this compound in the sample matrix and in prepared solutions under different storage conditions (e.g., room temperature, refrigerated, frozen) must be evaluated to ensure sample integrity.
Table 2: Key Compound Names
| Compound Name |
|---|
| This compound |
| Acetic acid |
Computational and Theoretical Chemistry Studies of Acetylsventenic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on solving the Schrödinger equation, are fundamental to understanding the electronic structure and predicting the chemical behavior of acetylsventenic acid.
Density Functional Theory (DFT) is a versatile quantum chemical method used to investigate the electronic structure of many-body systems. raa-journal.orgmdpi.com It is a popular choice for studying organic molecules due to its balance of accuracy and computational cost.
Molecular Geometry Optimization: DFT calculations can be used to determine the most stable three-dimensional arrangement of atoms in this compound. By optimizing the geometry, researchers can obtain precise information about bond lengths, bond angles, and dihedral angles. For instance, in a study of aspirin (B1665792) (acetylsalicylic acid), DFT with the B3LYP functional and a 6-311+G(d,p) basis set was used to optimize its structure. nih.gov Similar calculations for this compound would reveal the preferred conformation of its cyclic structure and the orientation of its substituent groups.
Energetics: DFT allows for the calculation of the total electronic energy of the molecule. This information is crucial for comparing the relative stabilities of different isomers or conformers of this compound. Furthermore, the energies of reactants, transition states, and products can be calculated to determine the thermodynamics of a reaction. nih.gov
A hypothetical DFT study on this compound might yield data similar to the following table, which illustrates the kind of structural parameters that can be obtained.
| Parameter | Predicted Value (Angstroms or Degrees) |
| C=O bond length (carboxylic acid) | ~1.21 Å |
| C-O bond length (carboxylic acid) | ~1.35 Å |
| O-H bond length (carboxylic acid) | ~0.97 Å |
| C-C bond lengths (ring) | ~1.54 Å |
| C-O-C bond angle (ester) | ~118° |
| O=C-O bond angle (carboxylic acid) | ~123° |
This table is illustrative and based on general values for similar functional groups.
Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound.
NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. arxiv.org Methods like the Gauge-Independent Atomic Orbital (GIAO) method are often employed for this purpose. ucm.es Predicted spectra can aid in the assignment of experimental signals and provide confidence in the structural elucidation. schrodinger.com Recent advancements using machine learning and graph neural networks have shown promise in achieving high accuracy for NMR predictions. arxiv.orgarxiv.orgmdpi.com
IR Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its infrared (IR) spectrum. wiley.comspectroscopyonline.comsci-hub.se These calculations help in assigning the absorption bands observed in an experimental IR spectrum to specific vibrational modes of the molecule, such as the characteristic C=O stretch of the carboxylic acid and ester groups, and the O-H stretch. researchgate.netresearchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of this compound. nih.govmdpi.com This involves calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net The predicted wavelengths of maximum absorption (λmax) can be compared with experimental UV-Vis spectra to understand the electronic properties of the molecule. libretexts.orgscirp.org
Below is a table illustrating the kind of spectroscopic data that could be generated for this compound through computational methods.
| Spectroscopic Data | Predicted Values |
| ¹³C NMR | Carboxylic acid carbon: ~175-185 ppm; Ester carbonyl carbon: ~170-175 ppm; Ring carbons: various shifts |
| ¹H NMR | Carboxylic acid proton: ~10-13 ppm (can be broad); Protons on the ring: various shifts |
| IR (cm⁻¹) | O-H stretch (carboxylic acid): ~2500-3300 (broad); C=O stretch (carboxylic acid): ~1700-1725; C=O stretch (ester): ~1735-1750 |
| UV-Vis (λmax) | Dependent on chromophores present, likely in the 200-300 nm range. |
This table is illustrative and based on typical values for the respective functional groups.
Quantum chemical calculations are invaluable for studying the step-by-step process of a chemical reaction. libretexts.orgchemrxiv.orgsmu.edu
Transition State Theory: By mapping the potential energy surface of a reaction, researchers can locate the transition state, which is the highest energy point along the reaction pathway. britannica.comwalisongo.ac.id The structure and energy of the transition state provide critical information about the reaction's feasibility and kinetics. wikipedia.org
Catalytic Cycles: For reactions involving catalysts, such as the enzymatic reactions that may produce or metabolize this compound, computational methods can be used to model the entire catalytic cycle. nih.gov This includes the binding of the substrate, the chemical transformation steps, and the release of the product.
The acidity of the carboxylic acid group in this compound can be predicted computationally.
Thermodynamic Cycles: The pKa, which is a measure of acidity, can be calculated by determining the Gibbs free energy change of the deprotonation reaction in a solvent. byjus.comcalculatorsconversion.comchemaxon.com This is often done using a thermodynamic cycle that involves gas-phase calculations and solvation free energies. tru.ca
Solvent Effects: The inclusion of solvent effects, either through implicit continuum models or by adding explicit solvent molecules, is crucial for accurate pKa prediction. acdlabs.commdpi.com Different computational models can be employed to account for the interaction between this compound and water molecules.
Reaction Mechanism Elucidation and Transition State Analysis
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their flexibility and interactions with other molecules. iitm.ac.in
Conformational Sampling: MD simulations can explore the different conformations that this compound can adopt over time. nih.govmdpi.com This is particularly important for understanding the flexibility of its ring system and the orientation of its functional groups.
Solvation and Intermolecular Interactions: By simulating this compound in a box of solvent molecules (e.g., water), MD can reveal how the molecule interacts with its environment through hydrogen bonding and other non-covalent interactions. nih.gov
To understand the potential biological activity of this compound, computational docking and binding free energy calculations can be performed to predict how it might interact with protein targets. caltech.eduresearchgate.netlabshare.cn
Molecular Docking: This technique predicts the preferred orientation of this compound when bound to a protein's active site. schrodinger.combonvinlab.org Docking algorithms score different poses based on factors like shape complementarity and intermolecular interactions.
Binding Free Energy Calculations: More rigorous methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP), can be used to calculate the binding free energy of the ligand-protein complex. soton.ac.ukchemrxiv.orgmdpi.comresearchgate.net A more negative binding free energy suggests a stronger and more stable interaction. These calculations can help in identifying potential protein targets for this compound and in understanding the molecular basis of its activity.
Solvent Effects and Dynamic Behavior of this compound in Biological Milieus
The biological activity of a molecule is intrinsically linked to its behavior in different physiological environments, which are predominantly aqueous but also include the hydrophobic interiors of cell membranes and protein binding pockets. The polarity of the solvent can significantly influence the conformation and reactivity of a molecule. frontiersin.orgmdpi.com Molecular dynamics (MD) simulations are a powerful computational tool to study the dynamic behavior of molecules like this compound in various solvent environments, providing insights that are difficult to obtain through experimental methods alone. nih.gov
Through MD simulations, it is possible to model how this compound interacts with water molecules versus a non-polar solvent mimicking a lipid bilayer. In an aqueous environment, it is expected that the polar carboxylic acid and acetyl groups of this compound would form hydrogen bonds with surrounding water molecules. These interactions would influence the molecule's conformational flexibility and its effective shape in solution. nih.govrsc.org
Conversely, in a hydrophobic environment, the non-polar diterpenoid core of this compound would be more stable, while the polar groups might engage in intramolecular hydrogen bonding or seek out polar residues within a protein binding site. Understanding these solvent-dependent conformational preferences is crucial for predicting how this compound might orient itself to interact with a biological target.
Theoretical calculations can further elucidate the impact of the solvent on the molecule's electronic structure and reactivity. frontiersin.org For instance, the pKa of the carboxylic acid group can be computationally estimated in different solvent environments, providing a measure of its ionization state under various physiological conditions. The interaction energies between this compound and different solvent molecules can also be calculated to quantify the solvation thermodynamics.
A hypothetical study using MD simulations could yield data such as that presented in the interactive table below, illustrating the solvent-accessible surface area (SASA) of different functional groups of this compound in solvents of varying polarity.
| Functional Group | Solvent-Accessible Surface Area (Ų) |
|---|
Such data would indicate a greater exposure of the polar groups in polar solvents and the hydrophobic core in non-polar environments, guiding hypotheses about its membrane permeability and interactions with protein targets.
Cheminformatics and Data Mining in this compound Research
Cheminformatics and data mining have become indispensable in modern drug discovery and chemical biology. univie.ac.at These computational approaches allow for the systematic analysis of vast chemical datasets to identify promising new molecules and to build predictive models for their biological effects.
Large-Scale Chemical Space Exploration for Analogues
The search for novel bioactive compounds often begins with the exploration of chemical space, which encompasses all possible organic molecules. frontiersin.orgmit.edu Given a starting point like this compound, cheminformatics methods can be used to explore vast virtual libraries of related compounds to identify analogues with potentially improved activity, selectivity, or pharmacokinetic properties.
Databases such as ZINC20 and DrugSpaceX contain billions of virtual and commercially available compounds that can be screened in silico. u-strasbg.frnih.gov A common approach is to perform similarity searches using the structure of this compound as a query. These searches can be based on 2D fingerprints, which encode structural features, or 3D shape and pharmacophore models.
Another powerful technique is substructure searching, where the core scaffold of this compound is used to find all compounds in a database that contain this structural motif. u-strasbg.fr This can reveal existing compounds with the same core but different peripheral functional groups, providing a rapid path to understanding structure-activity relationships (SAR).
Advanced methods involve the computational enumeration of a virtual library around the this compound scaffold. By applying a set of predefined chemical reactions to the core structure, it is possible to generate a vast and diverse library of hypothetical analogues. These can then be filtered based on predicted drug-like properties (e.g., molecular weight, lipophilicity) to create a focused library for further investigation.
Predictive Modeling for Biological Activity and Pathway Perturbation
Predictive modeling, particularly through machine learning, can significantly accelerate the discovery of new bioactive molecules by prioritizing which compounds to synthesize and test. numberanalytics.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach, aiming to establish a mathematical correlation between the chemical structure of a molecule and its biological activity. frontiersin.orgsemanticscholar.org
To build a QSAR model for this compound analogues, a training set of compounds with experimentally determined activities is required. For each compound, a set of molecular descriptors (numerical representations of its structural, physical, and chemical properties) is calculated. Machine learning algorithms, such as random forest or gradient boosting, are then trained to learn the relationship between these descriptors and the observed biological activity. nih.gov
The resulting model can then be used to predict the activity of new, untested analogues of this compound from the virtual libraries generated in the previous step. This allows for the in silico screening of millions of compounds, with only the most promising candidates being selected for synthesis and experimental validation.
The table below shows a hypothetical output from a predictive QSAR model for a series of this compound analogues, ranking them by their predicted inhibitory concentration (pIC50).
| Analogue ID | Modification | Predicted pIC50 | Confidence Score |
|---|---|---|---|
| ASA-001 | R = -CH2OH | 7.8 | 0.92 |
| ASA-002 | R = -NH2 | 7.5 | 0.88 |
| ASA-003 | R = -F | 7.2 | 0.95 |
| ASA-004 | R = -CH3 | 6.9 | 0.85 |
Beyond predicting activity against a specific target, computational models can also predict how a compound might perturb entire biological pathways. By analyzing gene expression data from cells treated with this compound (transcriptomics), it is possible to identify which cellular pathways are significantly altered. nih.gov Frameworks like the Compositional Perturbation Autoencoder (CPA) can then be used to predict the transcriptomic response to new analogues, even those that have never been tested experimentally. embopress.org This provides a systems-level view of a compound's effects and can help in identifying its mechanism of action and potential off-target effects.
Future Research Directions and Unexplored Avenues for Acetylsventenic Acid
Investigation of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
The current synthetic routes to acetylsventenic acid and its derivatives, while foundational, present opportunities for significant improvement. Future research should prioritize the development of more efficient and environmentally benign synthetic methodologies. This includes the exploration of biocatalysis, where enzymes could be engineered to perform specific transformations with high chemo-, regio-, and stereoselectivity, thereby reducing the need for protecting groups and minimizing waste. Flow chemistry represents another promising avenue, offering precise control over reaction parameters, which can lead to higher yields, improved safety, and easier scalability. Furthermore, the application of green chemistry principles, such as the use of renewable starting materials and solvent-free reaction conditions, will be crucial for the sustainable production of this compound.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Enzyme discovery and engineering, optimization of fermentation processes |
| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control | Reactor design, real-time reaction monitoring, process optimization |
| Green Chemistry | Use of renewable resources, minimized environmental impact | Development of solvent-free reactions, utilization of biomass-derived starting materials |
Discovery of Uncharted Biological Roles and Molecular Targets in Non-Traditional Systems
While some biological activities of this compound have been reported, its full spectrum of action is far from understood. Future investigations should venture into non-traditional biological systems to uncover novel roles and molecular targets. This could involve screening this compound against a broader range of microorganisms, including extremophiles or pathogenic fungi and bacteria that have been less studied. Exploring its effects on plant physiology, such as its potential role in plant defense mechanisms or as a growth regulator, could reveal new applications in agriculture. Additionally, its interactions with newly identified protein families or nucleic acid structures could lead to the discovery of unprecedented therapeutic targets.
Development of Advanced Analytical Platforms for In Situ and Real-Time Monitoring
To fully comprehend the dynamic behavior of this compound within biological systems, the development of advanced analytical platforms is paramount. Future research should focus on creating methods for in situ and real-time monitoring of its concentration, localization, and metabolic fate. This could involve the design of novel fluorescent probes derived from this compound that would allow for its visualization within living cells using advanced microscopy techniques. Furthermore, the integration of microfluidics with mass spectrometry could enable the high-throughput analysis of its interactions with biomolecules directly from complex biological matrices. The development of specific biosensors could also provide a means for continuous monitoring of this compound levels in various environments.
Integration of Artificial Intelligence and Machine Learning in this compound Research
| Application Area | AI/ML Tool | Potential Outcome |
| Drug Discovery | QSAR modeling, virtual screening | Prediction of biological activity, identification of novel derivatives |
| Chemical Synthesis | Predictive modeling | Optimization of reaction conditions, increased synthetic efficiency |
| Mechanistic Studies | Molecular dynamics simulations | Elucidation of binding interactions, rational drug design |
Exploration of this compound in Fundamental Biochemical Processes and Model Organisms
Investigating the influence of this compound on fundamental biochemical pathways could uncover its core biological functions. Future studies should explore its potential modulation of key metabolic processes, such as fatty acid metabolism, where its diterpenoid structure might allow it to interact with enzymes involved in lipid biosynthesis or degradation. Another intriguing area is its potential interference with sialic acid pathways, which are crucial for many cell-cell recognition and signaling events. The use of well-established model organisms like Caenorhabditis elegans, Drosophila melanogaster, and Danio rerio will be instrumental in dissecting the genetic and molecular pathways affected by this compound in a whole-organism context, providing valuable insights into its physiological and potential toxicological effects.
Q & A
Q. What are the established methods for isolating Acetylsventenic acid from natural sources, and how can purity be validated?
this compound is isolated from Rabdosia excisa using silica gel column chromatography, Sephadex LH-20 gel filtration, and reverse-phase chromatography . Critical considerations include:
- Purity validation : Combine High-Performance Liquid Chromatography (HPLC) with UV-Vis spectroscopy to confirm compound homogeneity.
- Structural confirmation : Cross-validate using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
- Reproducibility : Document solvent systems, gradient elution parameters, and column dimensions to enable replication .
Q. Which spectroscopic techniques are indispensable for characterizing this compound, and how should conflicting spectral data be addressed?
Essential techniques include:
- 1D/2D NMR : Assign protons (¹H-NMR) and carbons (¹³C-NMR) and confirm connectivity via COSY, HSQC, and HMBC experiments.
- MS : Use High-Resolution Mass Spectrometry (HRMS) to verify molecular formula (e.g., [M+H]⁺ or [M−H]⁻ ions) .
- Contradictions : Reconcile discrepancies (e.g., unexpected peaks) by re-examining sample purity, solvent artifacts, or referencing databases like SciFinder .
Advanced Research Questions
Q. How can researchers design experiments to investigate the biosynthetic pathways of this compound in Rabdosia excisa?
A multi-omics approach is recommended:
- Transcriptomics : Identify candidate genes (e.g., diterpene synthases) via RNA sequencing of plant tissues.
- Metabolomics : Track isotopic labeling (e.g., ¹³C-glucose) to map precursor incorporation into the terpenoid backbone .
- Enzyme assays : Purify putative enzymes and test activity in vitro with substrates like geranylgeranyl pyrophosphate (GGPP) .
Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound across studies?
Key steps include:
- Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity assays) and control for batch-to-batch variability in compound purity .
- Statistical rigor : Apply ANOVA or mixed-effects models to account for biological replicates and outliers.
- Meta-analysis : Compare IC₅₀ values from multiple studies, adjusting for methodological differences (e.g., solvent used, exposure time) .
Q. How can synthetic protocols for this compound derivatives be optimized to improve yield without compromising structural integrity?
Optimization strategies involve:
- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) for regioselective acetylation of hydroxyl groups.
- Reaction monitoring : Use thin-layer chromatography (TLC) or in-situ IR spectroscopy to track intermediate formation.
- Scale-up considerations : Balance temperature and solvent volume to minimize side reactions (e.g., hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
